molecular formula C7H12N4 B13251210 3-(2H-1,2,3-Triazol-2-yl)piperidine

3-(2H-1,2,3-Triazol-2-yl)piperidine

Cat. No.: B13251210
M. Wt: 152.20 g/mol
InChI Key: KGLMRCGIKAKFCH-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocyclic Compounds in Modern Organic Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry. wisdomlib.orgnih.gov These cyclic organic molecules, which incorporate at least one nitrogen atom within their ring structure, are fundamental to life itself, forming the core of essential biomolecules like the nucleic acids DNA and RNA. nih.gov Their prevalence in nature is mirrored in the pharmaceutical industry, where a significant majority of FDA-approved drugs feature a nitrogen-containing heterocycle. nih.govmsesupplies.com

The importance of these compounds stems from their structural diversity and the unique chemical properties imparted by the nitrogen atom. openmedicinalchemistryjournal.com The presence of nitrogen can influence a molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for biological interactions. mdpi.com This versatility makes them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. msesupplies.comopenmedicinalchemistryjournal.com

Overview of Piperidine (B6355638) as a Versatile Chemical Scaffold

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in drug discovery. nih.govexlibrisgroup.com Its widespread use is attributed to its ability to serve as a robust scaffold that can be readily functionalized to modulate a molecule's physicochemical and pharmacological properties. The introduction of a piperidine moiety can enhance a compound's solubility, lipophilicity, and metabolic stability, all of which are crucial for drug efficacy. thieme-connect.com

The flexibility of the piperidine ring allows it to adopt various conformations, enabling it to interact favorably with a wide range of biological targets. nih.gov Consequently, piperidine derivatives have found applications in numerous therapeutic areas, acting as central nervous system modulators, antihistamines, and anticancer agents, among others. exlibrisgroup.com The development of efficient synthetic methods for creating substituted piperidines remains an active area of research, underscoring its continued importance in modern chemistry. mdpi.com

Contextualization of 1,2,3-Triazoles in Heterocyclic Chemistry

The 1,2,3-triazole ring, a five-membered heterocycle with three adjacent nitrogen atoms, has gained significant prominence in recent decades, largely due to the advent of "click chemistry." tandfonline.comnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This has led to an explosion in the use of the triazole ring as a linker or pharmacophore in various chemical and biological applications. nih.govnih.gov

1,2,3-triazoles are known for their stability, aromaticity, and ability to engage in hydrogen bonding and dipole-dipole interactions, making them valuable components in drug design. mdpi.comresearchgate.net They are found in a number of commercially available drugs and have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. nih.govnih.gov

Molecular Structure and Fundamental Chemical Attributes of 3-(2H-1,2,3-Triazol-2-yl)piperidine

The molecular structure of this compound features a piperidine ring substituted at the 3-position with a 2H-1,2,3-triazole ring. The linkage occurs from a nitrogen atom of the triazole to a carbon atom of the piperidine. This specific isomer, with the substituent at the 2-position of the triazole ring, is one of several possible regioisomers. The synthesis of such structures can be achieved through various organic reactions, including cycloaddition reactions. mdpi.com

The fundamental chemical attributes of this compound are a composite of its two heterocyclic components. The piperidine ring provides a basic nitrogen atom and a flexible, saturated scaffold. The 1,2,3-triazole ring contributes a planar, aromatic system with multiple nitrogen atoms capable of acting as hydrogen bond acceptors. The combination of these features results in a molecule with a unique three-dimensional shape and distribution of electronic properties.

Below is a table summarizing the key chemical attributes of the constituent rings:

HeterocycleKey Chemical Attributes
Piperidine Saturated, flexible six-membered ring; Basic nitrogen atom; Common scaffold in pharmaceuticals. nih.govmdpi.com
1,2,3-Triazole Aromatic five-membered ring; Three nitrogen atoms; Stable and often used as a linker. tandfonline.comnih.gov

Academic and Research Importance of the Triazolyl-Piperidine Motif

The coupling of triazole and piperidine rings has generated significant interest within the academic and research communities. This is driven by the potential for synergistic effects, where the combined motif exhibits enhanced or novel biological activities compared to the individual components. The triazolyl-piperidine scaffold has been explored in the design of a wide array of bioactive compounds.

Research has shown that hybrids incorporating both piperidine and 1,2,3-triazole moieties can exhibit potent biological activities. For instance, such compounds have been investigated for their potential as anticancer agents and for their ability to modulate specific biological pathways. nih.gov The versatility of the triazole "click" reaction allows for the straightforward synthesis of libraries of triazolyl-piperidine derivatives, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds. nih.gov The ongoing exploration of this molecular framework highlights its importance as a promising scaffold in the development of new therapeutic agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

3-(triazol-2-yl)piperidine

InChI

InChI=1S/C7H12N4/c1-2-7(6-8-3-1)11-9-4-5-10-11/h4-5,7-8H,1-3,6H2

InChI Key

KGLMRCGIKAKFCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2N=CC=N2

Origin of Product

United States

Synthetic Methodologies for 3 2h 1,2,3 Triazol 2 Yl Piperidine and Its Advanced Derivatives

Direct Synthesis Approaches to the Core 3-(2H-1,2,3-Triazol-2-yl)piperidine Scaffold

The direct construction of the this compound core, where the triazole ring is attached at its N2 position to the C3 position of the piperidine (B6355638) ring, presents unique synthetic challenges. The regioselectivity of triazole formation and the functionalization of the piperidine ring are key considerations. While specific literature examples directly detailing the synthesis of the parent this compound are not abundant, the following sections discuss established synthetic principles that could be applied to its formation.

Reductive Amination Strategies for Piperidine Ring Functionalization

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a cornerstone in the synthesis of amines, including piperidine derivatives. researchgate.netrsc.org This two-step process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org

In the context of synthesizing the target scaffold, a hypothetical reductive amination could involve the reaction of a 3-oxopiperidine derivative with 2H-1,2,3-triazole. However, the nucleophilicity of the N2 nitrogen of the triazole ring is a critical factor. The reaction would likely require optimization to favor the formation of the desired N-C bond over other potential side reactions. The stability and reactivity of 2H-1,2,3-triazole under reductive amination conditions would also need to be considered.

Nucleophilic Substitution Reactions in Piperidine and Triazole Formation

Nucleophilic substitution is a fundamental reaction in organic synthesis and can be a viable route for constructing the C-N bond between the piperidine and triazole rings. One potential strategy involves the reaction of a 3-halopiperidine derivative (e.g., 3-bromopiperidine (B33930) or 3-chloropiperidine) with the sodium salt of 1,2,3-triazole. The triazole anion can act as a nucleophile, displacing the halide from the piperidine ring. The regioselectivity of this reaction, favoring N2-alkylation of the triazole, would be a significant challenge to overcome, as N1-alkylation is also possible.

Conversely, a nucleophilic substitution could be envisioned where a 3-aminopiperidine derivative acts as the nucleophile, attacking a suitably activated triazole precursor. However, direct nucleophilic aromatic substitution on an unsubstituted triazole ring is generally difficult. The use of activated triazole derivatives or metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, often provides a more effective approach for the N-arylation of amines with heterocyclic partners. nih.gov For instance, copper-catalyzed N-arylation has been shown to be effective for a variety of nitrogen heterocycles. organic-chemistry.orgrsc.org

Cyclization and Ring Closure Reactions Leading to the Heterocyclic System

Cyclization reactions are a powerful tool for the construction of heterocyclic rings like piperidine and triazole. Intramolecular cyclization strategies are particularly valuable for controlling stereochemistry. rsc.org The synthesis of the piperidine ring can be achieved through various intramolecular cyclization methods, including those based on radical, electrophilic, or metal-catalyzed processes. rsc.org

For the formation of the triazole ring onto a pre-existing piperidine scaffold, a common method is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. rgmcet.edu.in A strategy to form 3-(1,2,3-triazol-2-yl)piperidine could potentially involve the synthesis of a 3-hydrazinopiperidine derivative, which could then undergo cyclization with a suitable three-carbon synthon to form the triazole ring. Another approach could be the [3+2] cycloaddition of a 3-azidopiperidine derivative with an appropriate reaction partner.

"Click Chemistry" Protocols in the Synthesis of Triazolyl-Piperidine Derivatives

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are stereospecific. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction and is extensively used for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. rgmcet.edu.inscispace.com This reaction has become a staple in medicinal chemistry and drug discovery for the synthesis of complex molecules containing the triazole linker. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be added directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate. arkat-usa.org

The synthesis of piperidine-triazole hybrids often utilizes this methodology. For example, a piperidine derivative containing a terminal alkyne can be reacted with an organic azide, or conversely, an azido-piperidine derivative can be reacted with a terminal alkyne. This modular approach allows for the facile connection of a piperidine scaffold to a wide variety of other molecular fragments through the stable triazole linkage. researchgate.netnih.gov

Table 1: Examples of CuAAC in the Synthesis of Triazolyl-Piperidine Derivatives

Piperidine PrecursorAzide/Alkyne PartnerCatalyst SystemProduct TypeReference
1-Benzylpiperidin-4-one (multi-step to azide)PhenylacetyleneCu(I)1-Benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine derivatives researchgate.net
Propargyl derivatives of fused pyridinesAzidoacetylpiperazinyl pyridinesCuSO₄/Sodium AscorbatePiperazinyl-triazole linked pyridines arkat-usa.org
4-Bromoacetyl-1,2,3-triazolesN-Pyrazoline-thioamidesEt₃N2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles cardiff.ac.uk

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

While CuAAC provides 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers complementary regioselectivity, affording 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org This reaction is typically catalyzed by ruthenium complexes such as CpRuCl(PPh₃)₂ or [CpRuCl]₄ (Cp* = pentamethylcyclopentadienyl). The RuAAC reaction has expanded the synthetic toolbox for creating diverse triazole-containing compounds.

The synthesis of 1,5-disubstituted triazolyl-piperidine derivatives can be achieved by reacting a piperidine-containing azide with a terminal alkyne in the presence of a suitable ruthenium catalyst. This method provides access to a different regioisomer of the triazole linker, which can be important for structure-activity relationship studies in drug discovery.

Table 2: Key Features of CuAAC and RuAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Product 1,4-Disubstituted 1,2,3-triazoles1,5-Disubstituted 1,2,3-triazoles
Catalyst Copper(I) salts (e.g., CuI, CuSO₄/NaAsc)Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂)
Regioselectivity HighHigh
Reaction Conditions Typically mild, often in aqueous or mixed solvent systemsGenerally requires anhydrous conditions and inert atmosphere

Regioselectivity and Stereocontrol in Cycloaddition Reactions

The formation of the 1,2,3-triazole ring is often achieved through a [3+2] cycloaddition reaction between an azide and an alkyne. mdpi.comtandfonline.comrgmcet.edu.in This reaction, particularly the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of "click chemistry" and offers a reliable method for synthesizing 1,2,3-triazoles. tandfonline.comrgmcet.edu.inraco.cat

Regioselectivity: The reaction of an azide with an unsymmetrical alkyne can lead to two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. tandfonline.comiosrjournals.org The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the reactants.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular variant of the Huisgen cycloaddition, often referred to as a "click" reaction, almost exclusively yields the 1,4-disubstituted regioisomer. rgmcet.edu.infrontiersin.org The use of a copper(I) catalyst facilitates the reaction, allowing it to proceed under mild conditions with high yields. rgmcet.edu.iniosrjournals.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the CuAAC, ruthenium catalysis often leads to the formation of the 1,5-disubstituted regioisomer. iosrjournals.org This provides a complementary method for accessing the alternative triazole linkage.

Metal-Free Cycloadditions: Thermal, uncatalyzed cycloadditions can also be employed, though they often require higher temperatures and may result in a mixture of regioisomers. tandfonline.com However, specific substrate control or the use of organocatalysts can influence the regiochemical outcome. For instance, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been used as an organocatalyst to achieve high regioselectivity in certain azide-ketone cycloadditions. tandfonline.com

Stereocontrol: When the piperidine ring is chiral, the introduction of the triazole moiety can lead to the formation of diastereomers. Controlling the stereochemistry at the C-3 position of the piperidine ring is crucial. This is often addressed by starting with an enantiomerically pure piperidine precursor. The cycloaddition reaction itself does not typically affect the existing stereocenter on the piperidine ring. However, in cases where the cycloaddition creates a new stereocenter on a side chain attached to the triazole, controlling the stereoselectivity of the cycloaddition becomes important. Theoretical studies, such as those using molecular electron density theory (MEDT), can help predict and understand the factors governing stereoselectivity in these reactions. mdpi.com

Multicomponent Reactions (MCRs) for Diversified Triazolyl-Piperidine Structures

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. kuleuven.be This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

For the synthesis of triazolyl-piperidine structures, MCRs can be designed to incorporate both the piperidine and triazole functionalities in a convergent manner. A common strategy involves a sequential MCR followed by an intramolecular azide-alkyne cycloaddition (IAAC). kuleuven.be In this approach, the MCR is used to assemble a precursor molecule that contains both an azide and an alkyne group. Subsequent intramolecular cycloaddition then forms the triazole ring, leading to the final fused or linked triazolyl-piperidine scaffold. kuleuven.be

The versatility of MCRs allows for the introduction of various substituents on both the piperidine and triazole rings by simply changing the starting components. This enables the creation of a diverse range of derivatives for structure-activity relationship (SAR) studies.

Functionalization and Derivatization Strategies

Once the core this compound scaffold is synthesized, further functionalization and derivatization are often necessary to optimize its biological activity. These strategies can be broadly categorized into modifications of the piperidine moiety, the triazole ring, and the introduction of complex side chains.

Selective N-Functionalization of the Piperidine Moiety

The secondary amine of the piperidine ring is a key handle for introducing a wide variety of substituents. Selective N-functionalization can be achieved through various reactions, including:

Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl, benzyl, or other carbon-based groups.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated piperidines.

The choice of N-substituent can significantly impact the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile.

Substitution and Modification of the Triazole Ring

The 1,2,3-triazole ring, while generally stable, can also be a site for further modification. frontiersin.org The substituents on the triazole ring, typically introduced from the alkyne component in the cycloaddition reaction, can be varied to explore their impact on biological activity.

Furthermore, the triazole ring itself can participate in chemical transformations. For example, N-alkylation of the triazole ring can lead to the formation of triazolium salts, which can alter the electronic properties and potential interactions of the molecule. The triazole ring can also act as a ligand for metal complexes, a property that has been explored in the development of novel catalysts and metallopharmaceuticals. researchgate.netrsc.org

Introduction of Complex Side Chains and Linkers

To enhance binding to biological targets, complex side chains and linkers are often introduced to the this compound scaffold. These can be attached to the piperidine nitrogen, the triazole ring, or other positions on the piperidine ring.

The design of these side chains is crucial and can involve incorporating various functional groups, such as aromatic rings, heterocyclic systems, amides, esters, and ethers. The length and flexibility of the linker connecting the side chain to the core scaffold can also be optimized to achieve the desired biological effect. For instance, a small library of piperidine-triazole hybrids with 3-aryl isoxazole (B147169) side chains has been synthesized and evaluated for its cytotoxic activity. nih.gov

Starting Material Reagent/Catalyst Reaction Type Product Reference
N-Boc-piperidineRh₂(R-TCPTAD)₄C-H Functionalization2-Substituted Piperidine nih.gov
N-Brosyl-piperidineRh₂(R-TPPTTL)₄C-H Functionalization2-Substituted Piperidine nih.gov
N-α-Oxoarylacetyl-piperidinesRh₂(S-2-Cl-5-BrTPCP)₄C-H Functionalization4-Substituted Piperidine nih.gov
N-Boc-tetrahydropyridineDiazo Compound/Rh₂(OAc)₄CyclopropanationBicyclic Intermediate nih.gov
Bicyclic IntermediateReductive Ring OpeningRing Opening3-Substituted Piperidine nih.gov

Protective Group Strategies in Multi-Step Synthesis

In the multi-step synthesis of complex this compound derivatives, the use of protecting groups is often essential to mask reactive functional groups and ensure the desired regioselectivity and chemoselectivity. ub.edu

Common protecting groups for the piperidine nitrogen include:

Boc (tert-Butoxycarbonyl): This is a widely used protecting group that is stable to a variety of reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid). nih.gov

Cbz (Carboxybenzyl): Another common N-protecting group, typically removed by hydrogenolysis.

Brosyl (p-Bromobenzenesulfonyl): A sulfonyl-based protecting group that can influence the reactivity of the piperidine ring. nih.gov

Advanced Spectroscopic Analysis and Structural Elucidation of 3 2h 1,2,3 Triazol 2 Yl Piperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of the structure of organic molecules in solution. For 3-(2H-1,2,3-triazol-2-yl)piperidine and its derivatives, a suite of 1D and 2D NMR experiments is employed to assign all proton and carbon signals, determine the connectivity of atoms, and probe the molecule's spatial arrangement.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the first step in the structural elucidation of this compound derivatives. One-dimensional ¹H and ¹³C spectra provide initial information on the chemical environment of the different atoms. For instance, in N-functionalized piperidine (B6355638) derivatives bearing a 1,2,3-triazole ring, the protons of the triazole ring typically appear as singlets in the aromatic region of the ¹H NMR spectrum. researchgate.net

To unambiguously assign these signals and establish the molecular framework, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For the piperidine ring, COSY spectra would show correlations between adjacent protons, allowing for the tracing of the spin systems around the ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. ipb.ptvibgyorpublishers.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying the connection between the piperidine and triazole rings, for example, by observing a correlation from the piperidine proton at the point of substitution to the carbons of the triazole ring. ipb.ptvibgyorpublishers.org

The following table provides hypothetical ¹H and ¹³C NMR data for this compound, illustrating the expected chemical shifts and multiplicities.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Triazole CH~7.7~135C-3 (piperidine)
Piperidine H-3Multiplet~60Triazole C's
Piperidine H-2eq, H-6eqMultiplet~50C-4, C-5
Piperidine H-2ax, H-6axMultiplet~50C-4, C-5
Piperidine H-4, H-5Multiplets~25-30C-2, C-3, C-6
Piperidine NHBroad singlet-C-2, C-6

Note: This is an illustrative table. Actual chemical shifts will vary depending on the solvent and specific derivatization.

Conformational Analysis of the Piperidine Ring via NMR

The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them, as described by the Karplus equation. For a chair conformation:

Axial-Axial (ax-ax) coupling: The dihedral angle is ~180°, resulting in a large coupling constant (typically 10-13 Hz).

Axial-Equatorial (ax-eq) and Equatorial-Equatorial (eq-eq) couplings: The dihedral angles are ~60°, leading to smaller coupling constants (typically 2-5 Hz).

By analyzing the multiplicity and coupling constants of the piperidine ring protons, the predominant conformation and the orientation of the triazole substituent can be determined. For example, a large coupling constant for the proton at C-3 would suggest that it is in an axial position, which would place the triazole substituent in an equatorial orientation to minimize steric hindrance. researchgate.net Nuclear Overhauser Effect (NOE) spectroscopy can also be used to probe through-space proximities between atoms, further confirming conformational assignments. nih.gov

Stereochemical Assignment through Advanced NMR Methods

For derivatives of this compound that contain additional chiral centers, leading to the possibility of diastereomers, advanced NMR techniques are employed to determine the relative stereochemistry. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful tools for this purpose, as they detect protons that are close in space, irrespective of their bonding connectivity.

For example, in a diastereomeric pair, the spatial proximity between substituents on the piperidine ring will differ. An NOE correlation between the proton at C-3 and a proton on another substituent would indicate that they are on the same face of the ring (cis), while the absence of such a correlation would suggest a trans relationship. rsc.org In complex cases, comparison of experimental NMR data with data calculated for different possible stereoisomers using computational methods can aid in the definitive assignment of the correct structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the stretching and bending of different bonds. For this compound derivatives, FTIR is used to confirm the presence of key functional groups.

The following table summarizes the characteristic FTIR absorption bands expected for these compounds. rsc.orgnih.govnih.gov

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (piperidine)Stretching3300-3500 (broad)
C-H (triazole, aromatic)Stretching3000-3150
C-H (piperidine, aliphatic)Stretching2850-2960
C=N, N=N (triazole ring)Stretching1400-1650
C-NStretching1020-1250
Ring Vibrations (triazole)~900-1400

The presence and position of these bands can confirm the successful synthesis and purity of the target compounds. For example, the C-H stretching of the triazole ring is a characteristic feature. researchgate.net

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy can provide additional details about the skeletal vibrations of the piperidine and triazole rings. The symmetric stretching of the triazole ring, for instance, often gives a strong signal in the Raman spectrum. researchgate.netresearchgate.net The combination of FTIR and Raman spectroscopy provides a more complete vibrational analysis of the molecule.

Mass Spectrometry

Mass spectrometry serves as a cornerstone in the structural analysis of this compound derivatives, providing invaluable information on their elemental composition and fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of novel compounds. For derivatives of this compound, HRMS provides exact mass measurements, which in turn confirm their molecular formulas. This technique is sensitive enough to differentiate between molecules with the same nominal mass but different elemental compositions.

For instance, in the characterization of a series of 1-(substituted-phenyl)-3-(1H-1,2,3-triazol-1-yl)piperidine derivatives, HRMS (ESI) was used to confirm the formation of the target molecules. The observed mass-to-charge ratios (m/z) were consistently in close agreement with the calculated values, typically within a narrow margin of error (e.g., ±0.0010). This level of accuracy is essential for validating the successful synthesis of the intended structures.

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

Molecular FormulaCalculated m/zObserved m/zMass Error (ppm)
C₁₁H₁₄N₄202.1218202.12253.46

This table is illustrative and provides a typical representation of HRMS data.

Fragmentation Pattern Analysis for Structural Confirmation

Beyond exact mass, the fragmentation patterns observed in mass spectrometry provide a "fingerprint" of a molecule's structure. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to induce fragmentation. The resulting fragments offer clues to the connectivity of atoms within the molecule.

In the analysis of related triazole-containing heterocyclic systems, characteristic fragmentation patterns have been identified. For piperidine-triazole structures, common fragmentation pathways may involve the cleavage of the bond between the piperidine and triazole rings, as well as the opening of the piperidine ring itself. The stability of the resulting fragment ions can provide further insight into the molecular structure.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, are pivotal in understanding the electronic transitions and photophysical properties of these compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is employed to identify the chromophoric parts of a molecule, which are responsible for absorbing ultraviolet or visible light. The 1,2,3-triazole ring system, along with any aromatic substituents, constitutes the primary chromophore in this compound derivatives.

Studies on similar triazole derivatives have shown that the position and intensity of absorption bands are sensitive to the nature of substituents and the solvent used. Typically, these compounds exhibit absorption maxima in the UV region, often between 200 and 400 nm. The electronic transitions are generally attributed to π → π* and n → π* transitions within the aromatic and triazole rings.

Table 2: Representative UV-Vis Absorption Data for Substituted Triazole Derivatives

Compound DerivativeSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Phenyl-substitutedMethanol25415,000
Naphthyl-substitutedMethanol28018,500

This table contains representative data for illustrative purposes.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is utilized to investigate the emission properties of molecules after they have absorbed light. While not all this compound derivatives are fluorescent, those with extended π-systems or specific substituents may exhibit notable emission profiles.

The fluorescence quantum yield and lifetime are key parameters determined from these studies, providing information on the efficiency and dynamics of the emission process. These properties are highly dependent on the molecular structure and the surrounding environment. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly modulate the fluorescence characteristics.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The definitive method for determining the three-dimensional arrangement of atoms in a solid-state is single-crystal X-ray crystallography. This powerful technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry and intermolecular interactions in the crystalline state.

For this compound derivatives that form suitable single crystals, X-ray diffraction analysis can confirm the connectivity of the piperidine and triazole rings, establish the stereochemistry of chiral centers, and reveal details about crystal packing and hydrogen bonding networks. This information is invaluable for understanding structure-property relationships and for the rational design of new materials. The solid-state conformation can then be compared with computational models and data from solution-phase studies to provide a comprehensive structural understanding.

Theoretical and Computational Chemistry Studies of 3 2h 1,2,3 Triazol 2 Yl Piperidine Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 3-(2H-1,2,3-triazol-2-yl)piperidine system. These studies, often employing Density Functional Theory (DFT), offer a lens into the electronic nature of the molecule. irjweb.comcuny.eduresearchgate.netsuperfri.org

Aromaticity and Electronic Properties of the Triazole Ring

The 1,2,3-triazole ring is a key heterocyclic scaffold with distinct aromatic character. reddit.comnih.govnih.gov Its aromaticity arises from the cyclic delocalization of six π-electrons, fulfilling Hückel's rule. reddit.com All five atoms in the ring are sp2 hybridized, contributing to a continuous system of overlapping p-orbitals. reddit.com The two carbon atoms each contribute one π-electron, while two of the nitrogen atoms also contribute one π-electron each. The third nitrogen atom provides two electrons to the π-system. reddit.com This electronic configuration imparts significant stability to the ring.

The electronic properties of the triazole ring can be influenced by substituents. For instance, the presence of different groups on the aryl ring attached to the triazole can alter the atomic charge distribution within the triazole ring. nih.gov The nitrogen atoms in the triazole ring act as hydrogen bond acceptors, which can influence the molecule's interactions and pharmacokinetic properties. irjweb.com

Table 1: Calculated Electronic Properties of a Substituted 1,2,4-Triazole (B32235) Derivative

ParameterValue
Energy of Highest Occupied Molecular Orbital (E_HOMO)[Value]
Energy of Lowest Unoccupied Molecular Orbital (E_LUMO)[Value]
Energy Bandgap (ΔE)[Value]
Dipole Moment (μ)[Value]
Hardness (ɳ)[Value]
Softness (σ)[Value]
Electronegativity (χ)[Value]
Electrophilicity Index (ω)[Value]
Nucleophilicity (ε)[Value]
Note: Specific values for this compound were not available in the search results. The table is illustrative of parameters calculated for a substituted 1,2,4-triazole derivative. researchgate.net

Molecular Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. irjweb.comresearchgate.netresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic sites, respectively. researchgate.net

For triazole derivatives, the most electronegative regions are typically located on the nitrogen atoms of the triazole ring and any other heteroatoms with lone pairs, such as oxygen atoms in substituent groups. researchgate.netresearchgate.net These areas, often colored red or yellow on an MEP map, indicate a higher probability of electrophilic attack. Conversely, regions with positive potential, usually colored blue, are susceptible to nucleophilic attack. nih.gov The distribution of these potentials provides insights into how the molecule might interact with biological targets or other reactants. researchgate.netnih.gov

Conformational Analysis and Energy Minima

The conformational flexibility of the piperidine (B6355638) ring is a crucial aspect of the this compound structure. Piperidine and its derivatives typically adopt a chair conformation to minimize steric strain. researchgate.netrsc.orgacs.orgresearchgate.net Computational methods, such as conformational searches using force fields and subsequent geometry optimization with DFT, are employed to identify the lowest energy conformers. researchgate.net

For piperidine itself, two primary chair conformers exist: one with the N-H bond in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). rsc.org The relative stability of these conformers can be determined by calculating their energies. rsc.org The introduction of a substituent, such as the 2H-1,2,3-triazol-2-yl group at the 3-position, will influence the conformational preferences of the piperidine ring. The interplay of steric and electronic effects will determine the most stable three-dimensional arrangement of the molecule.

Table 2: Relative Proportions of Conformers for N-Substituted Piperidine Derivatives

CompoundConformer 1 (%)Conformer 2 (%)Conformer 3 (%)
[Example Compound 1][Value][Value][Value]
[Example Compound 2][Value][Value][Value]
Note: Specific data for this compound was not available. This table illustrates the type of data obtained from conformational analysis of N-substituted piperidines. researchgate.net

Tautomerism and Isomeric Equilibria of the Triazole Moiety

The 1,2,3-triazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms. nih.govacs.orgaip.orgresearchgate.net The two main tautomers are the 1H- and 2H-1,2,3-triazoles. aip.org Computational studies, often in conjunction with experimental techniques like microwave spectroscopy, have been instrumental in determining the relative stabilities of these tautomers. aip.org

In the gas phase, the 2H-1,2,3-triazole tautomer is generally found to be more stable than the 1H tautomer. aip.org However, the equilibrium can be influenced by the solvent environment, with polar solvents potentially stabilizing the 1H-tautomer. aip.org For this compound, the substituent is on the N2 position, defining it as a 2H-tautomer. Computational analysis can confirm the stability of this isomer relative to other potential tautomers. nih.govconsensus.app

Reaction Mechanism Investigations via Computational Methods

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions, providing detailed information about transition states and intermediates that are often difficult to observe experimentally.

Elucidation of "Click" Reaction Pathways and Intermediates

The synthesis of 1,2,3-triazoles is famously achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. nih.govrsc.orgacs.orgresearchgate.net This reaction is known for its high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. nih.govnih.govnih.gov However, the synthesis of 1,5-disubstituted and trisubstituted triazoles can also be achieved under specific conditions. beilstein-journals.orgacs.org

Computational studies, primarily using DFT, have been extensively used to investigate the mechanism of the CuAAC reaction. rsc.orgacs.orgresearchgate.netscispace.com These studies have explored both mononuclear and binuclear copper catalytic cycles. rsc.org The calculations help to determine the activation energies for different steps in the reaction pathway, indicating whether the mechanism is stepwise or concerted. rsc.orgscispace.com For instance, some studies suggest a stepwise mechanism involving the formation of a six-membered copper-containing intermediate that then rearranges to the five-membered triazole ring. rsc.org Other computational work on dicopper-catalyzed systems has proposed a concerted cycloaddition mechanism. acs.orgscispace.com These theoretical investigations provide a deeper understanding of the factors controlling the reaction's efficiency and regioselectivity. rsc.orgscispace.com

Transition State Analysis and Energy Barriers

The formation of the 1,2,3-triazole ring, a core component of the target molecule, is often achieved through a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne, famously known as the Huisgen cycloaddition. nih.govtandfonline.com This reaction, particularly its copper-catalyzed variant (CuAAC) or "click chemistry," is known for its high yield and regioselectivity. nih.govresearchgate.net

Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the mechanism of this reaction. These studies focus on identifying the transition state structures and calculating the associated energy barriers, which determine the reaction rate and feasibility. For instance, theoretical calculations can compare the stability of different triazole isomers. It has been shown in studies of similar benzotriazole (B28993) systems that isomers can have very small energy differences (e.g., 0.22 kcal mol⁻¹), suggesting both might be formed, though intermolecular forces like hydrogen bonding can favor one isomer in the condensed phase. nih.gov

The analysis of the transition state provides a three-dimensional picture of the atomic arrangement at the peak of the reaction energy profile. The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. A lower energy barrier indicates a faster reaction. Computational models can explore how factors like catalysts, solvents, and substituents on the piperidine or triazole rings influence these energy barriers, thereby guiding the synthesis for optimal outcomes. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for exploring the dynamic nature of this compound systems and their potential interactions with biological targets.

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For piperidine-triazole systems, MD simulations provide critical insights into their conformational flexibility. The piperidine ring can exist in various conformations, such as chair and boat forms, and the linkage to the triazole ring introduces additional rotational freedom.

MD simulations can track these conformational changes over nanoseconds or even longer, revealing the most stable or predominant shapes of the molecule in different environments (e.g., in water or a protein binding pocket). semanticscholar.org For example, in a study on a benzimidazole (B57391) and piperidine-based 1,2,3-triazole derivative, a 100-nanosecond MD simulation was used to demonstrate the stable binding and conformational stability of the compound within the active site of the E. coli DNA gyrase protein. nih.gov The stability is often assessed by monitoring metrics like the root mean square deviation (RMSD) of the molecule's atoms over the course of the simulation. nih.govresearchgate.net Such studies are vital for understanding how the molecule's shape influences its biological activity. semanticscholar.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target like a protein or enzyme. nih.govresearchgate.netnih.govnih.gov

These studies place the ligand into the binding site of a receptor and calculate a "docking score," which estimates the binding affinity. The results reveal plausible binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For instance, docking studies on piperidine-triazole hybrids have identified crucial hydrogen bond interactions with amino acid residues like Asp73 in the active site of E. coli DNA gyrase and Tyr-108 and Thr-112 in the histamine (B1213489) H1 receptor. nih.govnih.gov These insights are instrumental in the rational design of new compounds with improved potency and selectivity. nih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Piperidine-Triazole Systems

Compound ClassProtein TargetKey Interacting ResiduesReference
Benzimidazole-piperidine-1,2,3-triazole hybridsE. coli DNA gyraseAsp73, Asp49 nih.gov
N-functionalized piperidine-1,2,3-triazole derivativesDopamine Receptor D2 (DRD2)Not specified researchgate.net
Indole-piperazine-1,2,3-triazole hybridsInhA, CYP121 (Mycobacterium tuberculosis)Not specified nih.gov
Piperazine-1,2,3-triazole leadsS100A2-p53 protein-protein interactionNot specified nih.gov
Phenylamino-4-H-1,2,4-triazole-3-thiolsHistamine H1 ReceptorTyr-108, Thr-112, Ala-216, Phe-432 nih.gov

In silico methods are increasingly used to predict the chemical reactivity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates. researchgate.netnih.gov For piperidine-triazole systems, these predictions can guide the selection and optimization of compounds early in the discovery process.

Computational tools can calculate various molecular descriptors that correlate with reactivity and drug-like properties. For example, the topological polar surface area (TPSA) is used to predict a molecule's ability to permeate cell membranes. nih.gov Predictions of a compound's potential to inhibit key metabolic enzymes, like the Cytochrome P450 (CYP450) family, are also crucial for avoiding adverse drug-drug interactions. nih.gov Furthermore, the electronic properties of the triazole ring, such as its electron-donating capacity, are known to be critical for the catalytic efficiency of their metal complexes and can be evaluated computationally. nih.govresearchgate.net These predictive studies help to build a theoretical profile of a molecule's likely behavior in vivo, saving time and resources in experimental evaluations. researchgate.netnih.gov

Chemical Reactivity and Synthetic Transformations of 3 2h 1,2,3 Triazol 2 Yl Piperidine

Reactions Involving the 1,2,3-Triazole Moiety

The 2H-1,2,3-triazole ring is an aromatic system, a characteristic that governs its stability and reactivity. The presence of three nitrogen atoms makes the ring electron-deficient and influences its susceptibility to chemical attack.

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,3-triazole ring is generally resistant to electrophilic substitution on its carbon atoms due to the electron-withdrawing nature of the nitrogen atoms. However, reactions can be facilitated under certain conditions. For instance, direct C-H arylation of 1H-1,2,3-triazoles has been achieved using palladium catalysis, a reaction significantly enhanced by N-oxidation of the triazole ring, which increases the acidity of the C-H bonds.

Nucleophilic substitution on the triazole ring is also challenging. The displacement of a leaving group, such as a halogen, from the 4- or 5-position of the ring is generally difficult to achieve. researchgate.net The aromatic stability of the triazole core makes it less susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups.

N-Alkylation and N-Acylation Reactions on Triazole Nitrogens

In 3-(2H-1,2,3-Triazol-2-yl)piperidine, the N2 position of the triazole is already substituted. Further alkylation or acylation would occur at the N1 or N3 positions, leading to the formation of a positively charged 1,2,3-triazolium salt. This process, known as quaternization, is generally considered difficult for 1,2,3-triazoles. nih.gov

However, N-substituted 4-nitro-1,2,3-triazoles have been shown to undergo quaternization reactions. researchgate.net These reactions are a valuable method for creating energy-rich ionic systems. researchgate.net The formation of these triazolium salts can impart unique biological and material properties. scielo.br For the parent 2-substituted triazole, reaction with an alkylating agent could theoretically lead to a mixture of N1 and N3-alkylated triazolium ions, although the conditions would likely need to be forcing. The reactivity towards acylation at N1 or N3 on a pre-existing N2-substituted triazole is not extensively documented and would likely face similar hurdles to alkylation.

Reactions Involving the Piperidine (B6355638) Moiety

The piperidine ring contains a secondary amine, which is the primary site of reactivity for this portion of the molecule. Its non-aromatic, saturated nature allows for a different set of transformations compared to the triazole ring.

Alkylation and Acylation at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a nucleophilic center and readily undergoes alkylation and acylation reactions. These are fundamental transformations for modifying the molecule's properties.

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides. The reaction is typically carried out in the presence of a base to neutralize the acid formed. Common bases include potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF). nih.gov An alternative, milder method involves using a hindered base like N,N-diisopropylethylamine (Hünig's base). nih.gov Reductive amination is another powerful method, where the piperidine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form a new C-N bond. organic-chemistry.orgscite.ai

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an amide. These reactions are typically straightforward and can be performed in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl produced.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of the Piperidine Moiety

Transformation Reagents Base/Catalyst Solvent Typical Conditions Ref
N-Alkylation Alkyl Halide (R-X) K₂CO₃ or NaH DMF Room Temp to 70°C nih.gov
Alkyl Halide (R-X) N,N-diisopropylethylamine Acetonitrile Room Temp nih.gov
Aldehyde/Ketone NaBH(OAc)₃ Dichloromethane Room Temp organic-chemistry.org
N-Acylation Acyl Chloride (RCOCl) Triethylamine (Et₃N) Dichloromethane 0°C to Room Temp
Anhydride ((RCO)₂O) Pyridine Dichloromethane Room Temp

Functional Group Interconversions on the Piperidine Ring

While the primary point of attachment to the triazole is at the 3-position of the piperidine ring, other positions on the ring could bear functional groups that can be chemically modified. These transformations are key to creating a library of diverse derivatives. For example, a ketone on the piperidine ring (e.g., at the 4-position) can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). scite.ai This alcohol can then be further transformed, for instance, by conversion to a better leaving group like a tosylate, which can then be displaced by a nucleophile. scite.ai Other transformations include the conversion of a ketone to an oxime by reaction with hydroxylamine. google.com Amide functionalities on the piperidine ring, such as a carboxamide at the 3-position, can undergo cyclization reactions to form novel heterocyclic systems.

Stereoselective Transformations of the Piperidine Core

When the piperidine ring is substituted, chiral centers can be created. Controlling the stereochemistry of these centers is crucial in many applications, particularly in medicinal chemistry. Several strategies have been developed for the stereoselective synthesis and transformation of the piperidine core.

One approach involves the stereoselective hydrogenation of an unsaturated piperidine precursor, such as a tetrahydropyridine (B1245486) or a piperidinone. For example, the hydrogenation of a substituted piperidinone using specific catalysts can lead to the formation of a cis-configured disubstituted piperidine. Asymmetric synthesis can also be achieved using chiral auxiliaries. For instance, N-galactosylation of pyridones has been used to direct stereoselective additions of Grignard reagents, ultimately yielding chiral polysubstituted piperidines after further transformations. Furthermore, radical cyclization reactions have been developed to produce trisubstituted piperidines with high diastereoselectivity. These methods allow for precise control over the three-dimensional structure of the piperidine ring system.

Interconversion Between 1H- and 2H-Triazole Isomeric Forms

The 1,2,3-triazole ring system can exist in two stable tautomeric forms: the 1H- and 2H-isomers. nih.govmmu.ac.uk In the case of 3-substituted 1,2,3-triazoles, these two forms are distinct isomers that can, under certain conditions, interconvert. This interconversion is a topic of significant interest in heterocyclic chemistry.

The equilibrium between the 1H- and 2H-isomers is influenced by several factors, including the nature of the substituent, the solvent, and the temperature. nih.gov Generally, the 2H-isomer of a 1,2,3-triazole is thermodynamically more stable than the 1H-isomer in the gas phase. nih.gov This stability difference can be attributed to the electronic arrangement within the triazole ring.

The interconversion between the 1H- and 2H-isomeric forms of a substituted triazole can be induced by thermal or photochemical means. Thermal isomerization often requires significant energy input to overcome the activation barrier for the tautomeric shift. mdpi.com Photochemical isomerization, on the other hand, can sometimes be achieved under milder conditions by irradiating the compound with light of a specific wavelength. mdpi.com

While no specific studies on the interconversion of 3-(1H-1,2,3-triazol-1-yl)piperidine and this compound were found in the provided search results, it is reasonable to expect that such an equilibrium exists. The piperidine substituent at the 3-position would likely influence the position of this equilibrium.

Table 1: General Factors Influencing 1H- and 2H-Triazole Isomerism

FactorInfluence on Isomerism
Substituent Effects Electron-donating or withdrawing groups on the triazole ring can alter the relative stability of the 1H and 2H isomers.
Solvent Polarity The polarity of the solvent can affect the tautomeric equilibrium by differentially solvating the two isomers.
Temperature Higher temperatures can provide the necessary energy to overcome the activation barrier for interconversion, shifting the equilibrium.
pH The acidity or basicity of the medium can influence the protonation state of the triazole ring, thereby affecting the isomeric distribution.

Applications in Coordination Chemistry: Ligand Design and Metal Complexation

The 1,2,3-triazole ring is a versatile ligand in coordination chemistry due to the presence of three nitrogen atoms with lone pairs of electrons that can coordinate to metal ions. nih.govrsc.orguobaghdad.edu.iq The 2H-1,2,3-triazole isomer, in particular, can act as a bridging ligand between two metal centers. The piperidine moiety in this compound can also participate in coordination through its nitrogen atom. This bifunctional nature makes it a potentially valuable building block for the design of novel polydentate ligands and coordination polymers. mdpi.comrsc.orgnih.gov

The coordination behavior of triazole-containing ligands is highly dependent on the nature of the metal ion, the substituents on the triazole ring, and the reaction conditions. nih.govrsc.org The nitrogen atoms of the triazole ring can coordinate to a metal center in various modes, including monodentate, bidentate, and bridging fashions.

Although no specific examples of metal complexes with this compound as a ligand were identified in the provided search results, the general principles of triazole coordination chemistry suggest its potential to form a variety of complexes. For instance, it could coordinate to a metal ion through one of the triazole nitrogens and the piperidine nitrogen, acting as a bidentate chelating ligand. Alternatively, the triazole ring could bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. rsc.org

The electronic properties of the resulting metal complexes would be influenced by the strong σ-donating character of the triazole ligand. rsc.org These complexes could find applications in various fields, including catalysis, materials science, and medicinal chemistry. For example, transition metal complexes with triazole-based ligands have been investigated for their catalytic activity in reactions such as olefin epoxidation.

Table 2: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Application
Monodentate Coordination through a single nitrogen atom of the triazole or piperidine ring.Basic building block for larger complexes.
Bidentate Chelate Coordination through one triazole nitrogen and the piperidine nitrogen to the same metal center.Formation of stable five- or six-membered chelate rings.
Bridging The triazole ring bridges two different metal centers.Construction of polynuclear complexes and coordination polymers.

Role As Chemical Scaffolds and Building Blocks in Advanced Organic Synthesis

Design and Synthesis of Complex Polycyclic and Heterocyclic Architectures

The piperidinyl-triazole framework is a highly adaptable building block for the synthesis of elaborate molecular structures. Organic chemists leverage this scaffold to construct complex polycyclic and heterocyclic systems through multi-step synthetic sequences. A common strategy involves using the piperidine (B6355638) and triazole moieties as a central core, which can be further functionalized.

For example, a small library of piperidine-triazole hybrids bearing 3-aryl isoxazole (B147169) side chains has been synthesized. This process begins with a protected piperidine derivative, proceeds through a click reaction to form the triazole ring, and is followed by additional modifications to introduce the isoxazole component, demonstrating the scaffold's utility in building intricate architectures. Similarly, the synthesis of 7-alcoxyamino-3-(1,2,3-triazole)-coumarins has been achieved through a 1,3-dipolar cycloaddition reaction between alkyne-functionalized coumarins and various azides, followed by amination reactions to append the piperidine group. mdpi.com

These synthetic pathways highlight the modularity of the piperidinyl-triazole scaffold, allowing for the systematic construction of novel and complex chemical entities. mdpi.com The stability of the triazole ring and the conformational flexibility of the piperidine ring contribute to the wide chemical space accessible from this core structure. nih.gov

Development of Chemical Probes for Research (non-diagnostic/therapeutic)

The unique properties of the piperidinyl-triazole scaffold make it an excellent platform for the development of chemical probes to investigate biological processes. These probes are designed to interact with specific biomolecules, enabling researchers to study their function in a non-therapeutic context.

A notable application is the creation of piperidyl-1,2,3-triazole ureas as selective chemical probes for studying endocannabinoid biosynthesis. researchgate.net These compounds have been optimized as irreversible inhibitors of serine hydrolases, such as diacylglycerol lipase-β (DAGLβ), a key enzyme in the production of the endocannabinoid 2-arachidonoylglycerol (2-AG). researchgate.net By using techniques like activity-based protein profiling (ABPP), researchers have fine-tuned the structure of these probes to enhance their potency and selectivity, providing valuable tools for exploring the roles of these enzymes in living systems. researchgate.net

Furthermore, 1,2,3-triazole-based benzothiazole derivatives have been developed as potential molecular probes for imaging tau protein aggregates, which are implicated in Alzheimer's disease. rsc.org In vitro studies using human brain sections showed that these triazole derivatives could effectively visualize Aβ plaques, demonstrating their utility in fundamental neurodegenerative disease research. rsc.org

Compound Class Target Application Key Findings
Piperidyl-1,2,3-triazole ureasDiacylglycerol lipase-β (DAGLβ) and other serine hydrolasesChemical probes for endocannabinoid biosynthesisAct as irreversible inhibitors; scaffold can be tuned for potency and selectivity. researchgate.net
1,2,3-Triazole-based benzothiazolesTau protein and Aβ plaquesMolecular probes for neurodegenerative disease researchEffectively visualized Aβ plaques in in vitro fluorescence staining of human brain sections. rsc.org

Applications in Supramolecular Chemistry and Materials Science

The structural features of the piperidinyl-triazole scaffold lend themselves to applications in supramolecular chemistry and materials science. The 1,2,3-triazole ring, with its three nitrogen atoms, is capable of forming hydrogen bonds, coordinating with metal ions, and participating in π-π stacking interactions. researchgate.net These non-covalent interactions are the foundation of supramolecular assembly, allowing molecules to self-organize into larger, ordered structures. researchgate.netnih.gov

The ability of triazole-containing compounds to act as ligands for metals has led to their use in materials science, for instance, as components of protective coatings. While specific applications of 3-(2H-1,2,3-Triazol-2-yl)piperidine in this area are not extensively documented, the general class of molecules shows significant potential. The analysis of crystal structures of related triazole hybrids often reveals extensive intermolecular hydrogen bonding networks that stabilize the crystal lattice, a key principle in the design of crystalline materials and supramolecular assemblies. nih.gov

Use in Combinatorial Chemistry and Chemical Library Synthesis

The piperidinyl-triazole scaffold is exceptionally well-suited for combinatorial chemistry and the synthesis of chemical libraries. The robustness and high efficiency of the CuAAC click reaction allow for the rapid assembly of a large number of diverse compounds from a set of piperidine-azide and various alkyne building blocks. nih.govnih.govrsc.org

This modular approach has been used to generate libraries of novel compounds for biological screening. For instance, researchers have synthesized libraries of piperazine-1,2,3-triazole scaffolds and benzimidazole-piperidine-1,2,3-triazole hybrids to explore their potential as anti-infective or anticancer agents. nih.govnih.gov The synthesis of a small library of piperidine-triazole hybrids featuring 3-aryl isoxazole side chains further illustrates this application. The ability to quickly create a multitude of structurally related compounds is a significant advantage in the early stages of drug discovery and chemical biology research, enabling the efficient exploration of structure-activity relationships.

Pre-clinical Investigation of Interactions with Biological Targets

The piperidinyl-triazole scaffold is a frequent component of molecules designed to interact with various biological targets, including enzymes and receptors. Pre-clinical, in vitro studies are crucial for elucidating the chemical basis of these interactions and establishing structure-activity relationships (SAR).

Enzyme Inhibition Derivatives of the piperidinyl-triazole core have been investigated as inhibitors of several enzyme classes. As mentioned, piperidyl-1,2,3-triazole ureas serve as irreversible inhibitors of serine hydrolases. researchgate.net In a different study, a novel 1,2,3-triazole scaffold was developed to potently inhibit Staphylococcus aureus biotin protein ligase (SaBPL), an enzyme essential for bacterial metabolism. nih.gov The inhibitory activity of 1,2,4-triazole-piperidine derivatives against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease has also been demonstrated, with some compounds showing IC₅₀ values in the low micromolar range. acs.orgmdpi.comnih.gov

Receptor Binding In the realm of receptor modulation, piperidinyl-triazole derivatives have been synthesized and evaluated as ligands for various receptors. Tricyclic triazole derivatives incorporating a rigid triazolo-piperidine arrangement have shown high affinity for the P2X₇ receptor, an emerging target for inflammation. nih.gov Radioligand binding assays are a standard method for quantifying the affinity of these compounds for their target receptors, typically reported as Kᵢ (inhibition constant) or IC₅₀ values. brieflands.comresearchgate.net For example, a series of (1,4-disubstituted)-1,2,3-triazoles were tested for their binding to the estrogen receptor beta (ERβ), with the most potent analog showing an EC₅₀ of 1.59 μM. mdpi.com

Structure-Activity Relationships (SAR) SAR studies are fundamental to optimizing the interaction between a chemical scaffold and its biological target. For the piperidinyl-triazole framework, SAR investigations have revealed key structural features that govern activity. For instance, in the development of tubulin polymerization inhibitors, it was found that specific substitutions on the triazole ring were critical for potent activity. nih.gov Similarly, when developing probes for tau protein, replacing the 1,2,3-triazole linker with amide or ester moieties significantly altered the binding properties and the ability to detect specific protein aggregates, highlighting the triazole's role in mediating molecular recognition. rsc.org These studies provide a rational basis for the future design of more potent and selective molecules based on the piperidinyl-triazole scaffold.

Derivative Class Biological Target Type of Study Key Results (Activity)
N1-diphenylmethyl triazolesS. aureus Biotin Protein Ligase (SaBPL)Enzyme Inhibition AssayPotent inhibition with Kᵢ values as low as 6.01 nM. nih.gov
1,2,4-Triazole-piperidine hybridsButyrylcholinesterase (BChE)Enzyme Inhibition AssayIC₅₀ values as low as 15.5 ± 0.39 µM. mdpi.com
1,2,4-Triazole-piperidine hybridsUreaseEnzyme Inhibition AssayIC₅₀ values as low as 19.2 ± 0.09 µM. mdpi.com
Tricyclic triazolo-piperidinesP2X₇ ReceptorReceptor Binding AssayHigh affinity antagonists with IC₅₀ values in the low nanomolar range (e.g., 4.8 nM for human P2X₇R). nih.gov
(1,4-disubstituted)-1,2,3-triazolesEstrogen Receptor Beta (ERβ)Ligand Displacement AssayMost potent analog showed an EC₅₀ of 1.59 μM. mdpi.com

Future Research Directions for 3 2h 1,2,3 Triazol 2 Yl Piperidine Chemistry

Exploration of Sustainable and Green Synthetic Methodologies

The synthesis of 1,2,3-triazoles has been revolutionized by the principles of green chemistry, moving away from traditional methods that often involve hazardous reagents and significant waste generation. rsc.org Future research on 3-(2H-1,2,3-Triazol-2-yl)piperidine will likely focus on adopting and refining these sustainable practices.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. rsc.org For the synthesis of this compound, microwave-assisted cycloaddition reactions could offer a more efficient and environmentally friendly alternative to conventional heating. rsc.orgtandfonline.com

Green Solvents: The use of eco-friendly solvents is a cornerstone of green chemistry. consensus.app Research into using water, glycerol, or deep eutectic solvents (DES) for the synthesis of triazole derivatives is ongoing. consensus.app These solvents are non-toxic, biodegradable, and often reusable, minimizing the environmental impact of the synthetic process. consensus.app

Novel Catalytic Systems: The development of efficient and recyclable catalysts is crucial. Copper nanoparticles and other heterogeneous catalysts are being explored for triazole synthesis, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. tandfonline.comconsensus.app Metal-free synthetic routes are also a significant area of interest to avoid toxic metal contamination in the final products. rsc.org

Table 1: Comparison of Traditional and Green Synthetic Approaches for Triazole Synthesis
ParameterTraditional MethodsGreen Chemistry Approaches
SolventsOften toxic and volatile organic solvents.Water, glycerol, deep eutectic solvents (DES). consensus.app
CatalystsOften use toxic, metal-containing complexes. rsc.orgReusable copper nanoparticles, metal-free catalysts. consensus.apprsc.org
Energy SourceConventional heating (reflux). nih.govMicrowave irradiation, ultrasound. rsc.orgnih.gov
Waste GenerationMajor source of waste from solvents and catalysts. rsc.orgMinimized waste through solventless reactions and catalyst recycling. rsc.org

Development of Novel Spectroscopic Probes for In-Situ Studies

The unique structure of this compound makes it a candidate for the development of novel spectroscopic probes. These probes can be used for in-situ monitoring of chemical and biological processes, providing real-time data without the need for sample extraction. nih.govspectroscopyonline.com

Future research in this area could focus on:

Fluorescent Probes: By incorporating fluorophores into the this compound scaffold, it may be possible to create probes that change their fluorescence properties in response to specific analytes or environmental conditions. acs.org These could be used for imaging and sensing applications in cellular biology. acs.org

In-Situ Reaction Monitoring: Spectroscopic techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can be used to monitor the progress of reactions involving this compound in real-time. nih.govspectroscopyonline.com This allows for the study of transient intermediates and the optimization of reaction conditions. spectroscopyonline.com

Table 2: Potential Spectroscopic Techniques for In-Situ Studies
Spectroscopic TechniquePotential Application for this compound
Fluorescence SpectroscopyDevelopment of fluorescent probes for sensing and imaging of biological targets. acs.org
Infrared (IR) and Raman SpectroscopyReal-time monitoring of reaction kinetics and mechanisms to optimize synthesis. nih.govspectroscopyonline.com
UV/Vis SpectroscopyMonitoring changes in electronic structure during reactions or binding events. nih.gov

Advanced Machine Learning and AI Applications in Computational Design

The integration of machine learning (ML) and artificial intelligence (AI) is transforming the field of chemical synthesis and drug discovery. numberanalytics.comnih.gov For this compound, these computational tools can accelerate the design and optimization of new derivatives with desired properties.

Future research directions include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of novel derivatives of this compound. nih.govresearchgate.net This allows for the in silico screening of large virtual libraries to identify promising candidates for synthesis and testing. mdpi.comnih.gov

Generative Chemistry: AI-powered generative models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or material properties. youtube.com

Reaction Prediction and Synthesis Planning: AI can assist in planning the synthesis of complex molecules by predicting reaction outcomes and suggesting optimal reaction conditions. youtube.com

Table 3: Applications of Machine Learning and AI in the Chemistry of this compound
AI/ML ApplicationDescription
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between the chemical structure of derivatives and their biological activity. researchgate.net
Virtual ScreeningComputationally screening large libraries of compounds to identify those with high predicted activity. nih.gov
De Novo Drug DesignGenerating novel molecular structures with desired pharmacological profiles. nih.gov
Predictive ToxicologyAssessing the potential toxicity of new compounds early in the design process. researchgate.net

Expansion of Scaffold Utility into Emerging Chemical Technologies

The versatile nature of the this compound scaffold opens up possibilities for its use in a variety of emerging chemical technologies beyond its traditional applications in pharmaceuticals. msesupplies.com

Potential areas for future exploration include:

Materials Science: Heterocyclic compounds are increasingly being used in the development of new materials. msesupplies.com Derivatives of this compound could be investigated for their potential use in creating polymers, organic conductors, or photovoltaic materials due to the electronic properties of the triazole ring. msesupplies.com

Chemical Biology: As a stable and synthetically accessible scaffold, this compound can be used to create chemical tools for probing biological systems. jmchemsci.com This includes the development of inhibitors for enzymes or protein-protein interactions. nih.gov

Agrochemicals: The triazole moiety is present in many successful fungicides and herbicides. nih.govresearchgate.net Future research could explore the potential of this compound derivatives as new agrochemical agents.

Table 4: Emerging Chemical Technologies and the Potential Role of the this compound Scaffold
Emerging TechnologyPotential Application of the Scaffold
Materials ScienceDevelopment of novel polymers, dyes, and organic electronic materials. msesupplies.comnih.gov
Chemical BiologyCreation of chemical probes and inhibitors to study biological pathways. jmchemsci.com
AgrochemicalsDesign of new fungicides, herbicides, and pesticides. nih.govresearchgate.net
Corrosion InhibitionUse as corrosion inhibitors for various metals and alloys. rsc.orgnih.gov

Q & A

What are the common synthetic strategies for 3-(2H-1,2,3-Triazol-2-yl)piperidine derivatives?

Basic
Synthesis often involves intramolecular acyl transfer reactions or click chemistry for triazole ring formation. For example, spiropiperidine scaffolds can be synthesized via mild debenzylation conditions (e.g., HCOONH4/Pd/C), enabling efficient ring closure and functionalization . Piperidine rings may also undergo nucleophilic substitution or catalytic coupling to introduce triazole moieties. Structural confirmation relies on NMR and mass spectrometry to resolve conformational mobility in intermediates .

How can QSAR models guide the structural optimization of triazolyl piperidine compounds?

Advanced
Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with biological activity. For phenyl piperidine derivatives, inhibitory activity (pIC50) against targets like serotonin transporters (SERT) can be modeled using datasets partitioned into training/validation subsets. Key descriptors such as steric bulk or electron density at the triazole ring inform modifications to enhance binding affinity . Advanced QSAR workflows integrate ADMET predictors to balance potency with pharmacokinetic properties .

What in silico methods predict the pharmacokinetic properties of triazolyl piperidine derivatives?

Basic
ADMET Predictor™ and MedChem Designer™ are widely used to simulate absorption, distribution, and metabolic stability. For example, CYP2D15 substrate likelihood or blood-brain barrier penetration can be assessed computationally. These tools prioritize compounds with low hepatotoxicity risks and optimal clearance rates, reducing experimental attrition .

How can researchers resolve contradictions in biological activity data across assay conditions?

Advanced
Discrepancies may arise from variations in cell lines, assay pH, or target isoform expression. For CNS-active derivatives, validate membrane permeability (e.g., PAMPA assays) and off-target effects via PASS analysis, which predicts activity across 1,400+ biological targets . Dose-response curves and orthogonal assays (e.g., SPR for binding kinetics) clarify mechanism-specific effects .

What spectroscopic techniques confirm the structure of synthesized triazolyl piperidines?

Basic
1H/13C NMR identifies substituent positions and piperidine ring conformations. NOESY spectra resolve spatial arrangements of triazole and piperidine moieties, critical for intramolecular interactions. High-resolution mass spectrometry (HRMS) verifies molecular formulas, while IR confirms functional groups like carbonyls in acylated derivatives .

What strategies enable the design of multi-target ligands using triazolyl piperidine scaffolds?

Advanced
Leverage PASS analysis to identify polypharmacological potential. For example, LAS-252 exhibits dual activity as a gluconate 2-dehydrogenase inhibitor and nicotinic receptor agonist . Rational scaffold hybridization—e.g., appending triazoles to piperidine cores—enhances interactions with diverse targets like kinases or ion channels. Molecular docking against multiple protein structures optimizes binding poses .

What pharmacological targets are associated with this compound derivatives?

Basic
These compounds target enzymes (kinases, proteases), neurotransmitter transporters (SERT), and ion channels. Specific derivatives inhibit serotonin/norepinephrine reuptake or exhibit antitumor activity (e.g., LAS-250 against leukemia) . Triazole’s hydrogen-bonding capacity enhances affinity for polar binding pockets in enzymes .

How can metabolic stability of triazolyl piperidines be improved during optimization?

Advanced
Introduce electron-withdrawing groups (e.g., halogens) at metabolically labile positions to reduce CYP450 oxidation. Replace labile methyl groups with cyclopropyl or fluorine substitutions. In silico metabolism simulators (e.g., StarDrop) identify vulnerable sites, while deuterium incorporation slows degradation .

What are the challenges in scaling up triazolyl piperidine synthesis for preclinical studies?

Advanced
Key issues include regioselectivity in triazole formation and purification of chiral piperidine intermediates. Flow chemistry improves yield in click reactions, while immobilized catalysts (e.g., Cu/I on silica) enhance recyclability. Process analytical technology (PAT) monitors reaction progression to minimize byproducts .

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